BenchChemオンラインストアへようこそ!

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine

Medicinal Chemistry Monoamine Transporter Structure-Activity Relationship

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine (CAS 1504874-48-9) is a synthetic primary amine belonging to the cyclobutanemethanamine class, which includes therapeutically relevant monoamine reuptake inhibitors such as sibutramine and its active metabolites. The compound is characterized by a 4-chlorophenyl group and a 3,3-dimethylcyclobutyl moiety attached to a methanamine core, resulting in a molecular formula of C₁₃H₁₈ClN and a molecular weight of 223.74 g/mol.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
CAS No. 1504874-48-9
Cat. No. B1466340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
CAS1504874-48-9
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
InChIKeyJVQNFCNGZITMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine (CAS 1504874-48-9): A Structurally Constrained Cyclobutylamine Scaffold for Monoamine Transporter Research


(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine (CAS 1504874-48-9) is a synthetic primary amine belonging to the cyclobutanemethanamine class, which includes therapeutically relevant monoamine reuptake inhibitors such as sibutramine and its active metabolites. The compound is characterized by a 4-chlorophenyl group and a 3,3-dimethylcyclobutyl moiety attached to a methanamine core, resulting in a molecular formula of C₁₃H₁₈ClN and a molecular weight of 223.74 g/mol. Its computed XLogP3 is 3.3, and it possesses one hydrogen bond donor and one hydrogen bond acceptor [1]. The 3,3-dimethyl substitution on the cyclobutane ring introduces conformational constraint and steric bulk absent in simpler analogs such as (1-(4-chlorophenyl)cyclobutyl)methanamine (CAS 63010-09-3) and the primary amine sibutramine metabolite BTS 54-505 (didesmethylsibutramine) . This structural differentiation makes the compound a valuable tool for probing structure-activity relationships (SAR) in cyclobutylamine-based monoamine transporter pharmacology.

Why Generic Substitution Fails for (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine: Physicochemical and Pharmacological Non-Interchangeability


Compounds within the cyclobutanemethanamine class cannot be interchanged without altering experimental outcomes, because even subtle structural modifications—such as the addition of geminal dimethyl groups on the cyclobutane ring—produce quantifiable shifts in lipophilicity, conformational flexibility, and hydrogen-bonding capacity that directly affect transporter binding affinity, selectivity, and ADME properties. Published structure-activity relationship data demonstrate that sibutramine analogs exhibit a wide range of binding affinities at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with Ki values spanning from 9 nM to >10 µM depending on substituent identity and position [1]. The 3,3-dimethyl substitution present in the target compound introduces a steric and electronic environment distinct from the unsubstituted cyclobutyl analog (CAS 63010-09-3) and from the linear isopentyl side chain of BTS 54-505, making generic substitution a scientifically unjustified risk in any quantitative pharmacological study [2] [3].

Quantitative Differential Evidence for (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine Versus Closest Analogs


Molecular Weight and Formula Distinguish the 3,3-Dimethylcyclobutyl Scaffold from Unsubstituted Cyclobutyl and Linear-Chain Analogs

The target compound possesses a molecular weight of 223.74 g/mol (C₁₃H₁₈ClN), which is 28.05 Da heavier than the unsubstituted cyclobutyl analog (1-(4-chlorophenyl)cyclobutyl)methanamine (195.69 g/mol, C₁₁H₁₄ClN) and 64.52 Da lighter than the primary amine sibutramine metabolite BTS 54-505 (didesmethylsibutramine, 288.26 g/mol as hydrochloride salt, C₁₅H₂₂ClN free base MW 251.80). The target compound has 2 rotatable bonds compared to 1 for (1-(4-chlorophenyl)cyclobutyl)methanamine and 4 for BTS 54-505, reflecting an intermediate degree of conformational flexibility [1] . These differences in size and flexibility are expected to influence transporter binding pocket accommodation and passive membrane permeability.

Medicinal Chemistry Monoamine Transporter Structure-Activity Relationship

Lipophilicity (LogP) Reduction by 3,3-Dimethyl Substitution Compared to Linear-Chain Sibutramine Metabolite

The computed XLogP3 of the target compound is 3.3, which is substantially lower than the LogP of the primary amine sibutramine metabolite BTS 54-505 (reported as 5.637). The unsubstituted cyclobutyl analog (1-(4-chlorophenyl)cyclobutyl)methanamine has a LogP of 3.4207, nearly identical to the target compound despite the absence of the two methyl groups [1] [2] [3]. This indicates that the 3,3-dimethyl substitution does not materially increase overall lipophilicity relative to the parent cyclobutyl scaffold, likely due to the compact, constrained nature of the gem-dimethylcyclobutane ring, while BTS 54-505's extended isopentyl side chain drives a >2 log unit increase in lipophilicity. The lower LogP of the target compound may translate to reduced nonspecific protein binding and altered tissue distribution compared to BTS 54-505.

Lipophilicity Blood-Brain Barrier ADME Prediction

Supplier Purity Differentiation: 98% (Bidepharm) with Batch-Specific QC Documentation

Bidepharm supplies (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, BenchChem offers the compound at 95% purity , while the closest structural analog (1-(4-chlorophenyl)cyclobutyl)methanamine is available at 95–97% purity from various suppliers . The 3-percentage-point purity advantage translates to fewer impurities that could confound biological assay results, particularly in sensitive radioligand binding or functional uptake assays where trace contaminants may act as competitive inhibitors.

Chemical Purity Quality Control Procurement

Hydrogen Bond Donor Count Differentiates Primary Amine Pharmacophore from Secondary/Tertiary Amine Analogs

The target compound possesses exactly 1 hydrogen bond donor (HBD, the primary amine -NH₂) and 1 hydrogen bond acceptor (HBA, the amine nitrogen lone pair). This HBD/HBA profile is identical to (1-(4-chlorophenyl)cyclobutyl)methanamine and BTS 54-505 (both primary amines), but differs from desmethylsibutramine (secondary amine, 1 HBD) and sibutramine (tertiary amine, 0 HBD) [1] [2]. The primary amine is critical for establishing key hydrogen-bonding interactions within the monoamine transporter binding pocket; published SAR data demonstrate that N-demethylation of sibutramine to its primary amine metabolite (BTS 54-505) substantially increases in vitro potency at NET (IC₅₀ = 0.066 µM), SERT (IC₅₀ = 5.1 µM), and DAT (IC₅₀ = 0.31 µM) compared to the parent tertiary amine which is essentially inactive in vitro [3].

Hydrogen Bonding Transporter Pharmacophore Molecular Recognition

Conformational Constraint via 3,3-Dimethylcyclobutane: A Steric Differentiator from Flexible Alkyl Chain Analogs

The 3,3-dimethylcyclobutyl group in the target compound introduces a quaternary carbon center and a sterically encumbered cyclobutane ring that restricts conformational freedom compared to the flexible 3-methylbutyl (isopentyl) side chain of BTS 54-505 and desmethylsibutramine. The target compound exhibits 2 rotatable bonds (the CH₂-NH₂ bond and the aryl-cyclobutyl bond), whereas BTS 54-505 possesses 4 rotatable bonds, indicating greater conformational restriction [1] [2]. This reduction in rotatable bonds is predicted to lower the entropic penalty upon target binding and may result in altered transporter subtype selectivity. Published structure-activity relationship data for sibutramine analogues confirm that modification of the alkyl side chain produces Ki value shifts of >100-fold at SERT, NET, and DAT, underscoring the sensitivity of transporter binding to this region of the molecule [3].

Conformational Analysis Steric Effects Transporter Selectivity

Optimal Research and Industrial Application Scenarios for (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine


Structure-Activity Relationship (SAR) Studies of Cyclobutylamine-Based Monoamine Transporter Inhibitors

This compound serves as a unique SAR probe to dissect the contribution of gem-dimethyl steric constraint on the cyclobutane ring to monoamine transporter binding affinity and selectivity. Its intermediate rotatable bond count (2 vs 1 or 4 for comparators) and primary amine pharmacophore make it ideal for systematic comparison with (1-(4-chlorophenyl)cyclobutyl)methanamine and BTS 54-505 in radioligand binding displacement assays at SERT, NET, and DAT. The published Ki range of 9–403 nM for related chloro-analogs provides a quantitative benchmark against which the target compound's transporter affinity can be measured [1].

ADME and Physicochemical Profiling of Conformationally Constrained CNS Penetrant Candidates

With an XLogP3 of 3.3—substantially lower than BTS 54-505 (LogP 5.637)—and a molecular weight of 223.74 g/mol within optimal CNS drug space, this compound is well-suited for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to establish how 3,3-dimethyl substitution affects passive permeability relative to flexible-chain analogs. Its reduced lipophilicity predicts lower nonspecific tissue binding, a hypothesis that can be tested directly in equilibrium dialysis plasma protein binding assays [2] [3].

Metabolic Stability Comparison: Constrained Cyclobutane vs Linear Alkyl Chain

The 3,3-dimethylcyclobutyl group introduces a quaternary carbon that may resist cytochrome P450-mediated oxidation pathways that metabolize the isopentyl side chain of BTS 54-505. This compound can be incubated in human liver microsomes or hepatocytes alongside BTS 54-505 to quantify intrinsic clearance (CL_int) differences and identify metabolite profiles via LC-MS/MS. Such data would reveal whether the gem-dimethylcyclobutane scaffold confers metabolic stability advantages over the linear-chain sibutramine metabolite series [1].

Chemical Probe Synthesis and Fragment-Based Drug Discovery

As a primary amine building block with a 3,3-dimethylcyclobutyl core, this compound is amenable to rapid derivatization (e.g., reductive amination, acylation, sulfonylation) to generate focused libraries of secondary and tertiary amines. Its commercial availability at 98% purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm ensures reproducible starting material quality for parallel synthesis and high-throughput screening campaigns aimed at identifying novel monoamine transporter ligands with improved selectivity profiles .

Quote Request

Request a Quote for (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.